5-[(Furan-2-ylmethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. For instance, the furan ring can be synthesized through the cyclization of appropriate precursors, while the oxazole ring can be formed via cyclodehydration reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
What sets 5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(3-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE apart is its combination of a furan ring, an oxazole ring, and a phenoxy group, which provides unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-2-5-13(8-12)22-11-16-20-15(9-18)17(23-16)19-10-14-6-3-7-21-14/h2-8,19H,10-11H2,1H3 |
InChI Key |
OHQQXANBIUGNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=C(O2)NCC3=CC=CO3)C#N |
Origin of Product |
United States |
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